7-Ethyl-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
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Overview
Description
7-Ethyl-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by the presence of an ethyl group at the 7th position and a fluorophenyl group at the 5th position on the benzodiazepine core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one typically involves the following steps:
Formation of the Benzodiazepine Core: The core structure is synthesized through a condensation reaction between an ortho-diamine and a ketone.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl halides under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction using fluorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: For controlled reaction conditions and scalability.
Purification Steps: Including crystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, replacing the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzodiazepines with different functional groups.
Scientific Research Applications
7-Ethyl-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion channels.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects.
Alprazolam: Commonly used for the treatment of anxiety and panic disorders.
Uniqueness
7-Ethyl-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one is unique due to the presence of the ethyl and fluorophenyl groups, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. These structural differences can influence the compound’s binding affinity, efficacy, and duration of action.
Properties
CAS No. |
51307-86-9 |
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Molecular Formula |
C17H15FN2O |
Molecular Weight |
282.31 g/mol |
IUPAC Name |
7-ethyl-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C17H15FN2O/c1-2-11-7-8-15-13(9-11)17(19-10-16(21)20-15)12-5-3-4-6-14(12)18/h3-9H,2,10H2,1H3,(H,20,21) |
InChI Key |
YGYDYNQLQNBIFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)CN=C2C3=CC=CC=C3F |
Origin of Product |
United States |
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